molecular formula C21H21NO4 B6181133 rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis CAS No. 2580097-54-5

rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis

Cat. No. B6181133
CAS RN: 2580097-54-5
M. Wt: 351.4
InChI Key:
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Description

The compound “rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis” is a complex organic molecule. The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers of the molecule . The fluoren-9-yl group is a polycyclic aromatic hydrocarbon derived from fluorene .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a cyclobutyl ring, which is a four-membered carbon ring, attached to an acetic acid group. The acetic acid group is further substituted with an amino group that is protected by a fluoren-9-ylmethoxycarbonyl (Fmoc) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound, being a complex organic molecule, is likely to be a solid at room temperature. It’s also likely to be soluble in organic solvents due to the presence of the aromatic fluoren-9-yl group .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not indicated by the name or structure of this compound. Therefore, I couldn’t provide any information about its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information about this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions in the research and application of this compound would depend on its biological activity and potential uses, which are not indicated by its name or structure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis involves the synthesis of the cyclobutyl intermediate, followed by coupling with the fluorenylmethoxycarbonyl (Fmoc) protected amino acid and subsequent deprotection to obtain the final product.", "Starting Materials": [ "Cyclobutane-1,2-dicarboxylic acid", "Ethyl chloroacetate", "Sodium hydride", "9H-Fluorene-9-methanol", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "Fmoc-protected amino acid", "Dichloromethane", "Methanol", "Tetrahydrofuran", "Acetic acid", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of cyclobutyl intermediate", "a. React cyclobutane-1,2-dicarboxylic acid with ethyl chloroacetate and sodium hydride in dry tetrahydrofuran to obtain ethyl 2-(cyclobutyl)acetate.", "b. Hydrolyze ethyl 2-(cyclobutyl)acetate with hydrochloric acid to obtain cyclobutane-1,2-dicarboxylic acid.", "Step 2: Protection of amino acid", "a. Protect the amino group of the Fmoc-protected amino acid with di-tert-butyl dicarbonate and N,N-diisopropylethylamine in dichloromethane.", "Step 3: Coupling of cyclobutyl intermediate and Fmoc-protected amino acid", "a. React cyclobutane-1,2-dicarboxylic acid with Fmoc-protected amino acid in the presence of triethylamine and dichloromethane to obtain the cyclobutyl-Fmoc-amino acid intermediate.", "Step 4: Deprotection of Fmoc group", "a. Deprotect the Fmoc group of the cyclobutyl-Fmoc-amino acid intermediate with 20% piperidine in dichloromethane to obtain the final product, rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis.", "b. Purify the final product by column chromatography using a mixture of methanol and water as the eluent." ] }

CAS RN

2580097-54-5

Molecular Formula

C21H21NO4

Molecular Weight

351.4

Purity

95

Origin of Product

United States

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